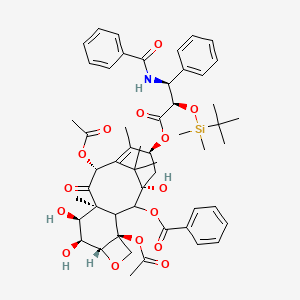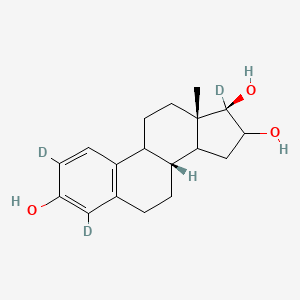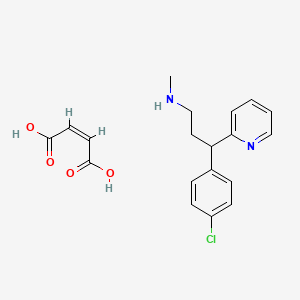
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Pantoprazole and its impurities involves complex chemical reactions. Pantoprazole is synthesized through condensation, oxidation, and phase transfer catalysis from key precursors like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole, achieving an overall yield of about 75% (Fang Hao, 2008). Impurities are identified through methods like high-performance liquid chromatography (HPLC) and characterized using spectroscopy techniques (G. Reddy et al., 2007).
Molecular Structure Analysis
The molecular structure of Pantoprazole Sulfide N-Oxide and related impurities is determined using techniques like X-ray diffraction (XRD), revealing detailed insights into their crystalline forms and molecular interactions. The crystal structure of pantoprazole sodium sesquihydrate, for instance, has been solved, providing foundational knowledge for understanding the properties of its impurities (D. González et al., 2020).
Chemical Reactions and Properties
Pantoprazole and its impurities participate in various chemical reactions, including sulfoxidation, which is a key step in the synthesis and metabolic pathways of PPIs. Transition metals are often used in the oxidation of sulfides to sulfoxides, a reaction crucial for producing sulfoxide-based drugs like Pantoprazole (Q. Pu et al., 2020).
科学的研究の応用
-
Pharmaceutical Synthesis
- Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxy-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole . It is a proton pump inhibitor used to treat ulcers, gastroesophageal reflux disorder, erosive esophagitis, and Zollinger−Ellison syndrome .
- The process comprised the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .
-
Drug Delivery Systems
- In this study, a drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties. Pantoprazole was chosen as the model drug .
- The swelling properties of the prepared samples were investigated at two different temperatures: 25 and 37 °C . The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .
- The release kinetics analysis showed that the first-order and the Korsmeyer-Peppas models fit the best, and that pantoprazole was transported via Fickian diffusion . The prepared samples showed the capability of pantoprazole loading and, thus, its possibility to be used in drug delivery systems .
-
Treatment of Gastroesophageal Reflux Disease (GERD)
-
Treatment of Zollinger-Ellison Syndrome
-
Prevention of Nonsteroidal Anti-Inflammatory Drug (NSAID)-Related Ulcers
-
Part of Triple Therapy in H.pylori Infection
-
Treatment of Duodenal and Gastric Ulcers
-
Prevention of Pain Medication Induced Ulcers
-
Treatment of Reflux Disease
-
Part of Triple Therapy in H.pylori Infection
- Pantoprazole is used as part of triple therapy in H.pylori infection .
- Helicobacter pylori (H.pylori) is a type of bacteria that can infect your stomach and is a common cause of peptic ulcers. Triple therapy typically involves a proton pump inhibitor such as pantoprazole, and two antibiotics to kill the bacteria .
Safety And Hazards
While specific safety data for Pantoprazole Sulfide N-Oxide is not readily available, general safety measures include avoiding dust formation, avoiding breathing dust, and using appropriate personal protective equipment8.
将来の方向性
Future research can focus on the development of new analytical methods for the detection and quantification of Pantoprazole Sulfide N-Oxide in complex matrices, such as biological fluids and environmental samples. Studies can also investigate the potential long-term effects of exposure to Pantoprazole Sulfide N-Oxide in humans and animals9.
Please note that this information is based on available resources and may not be fully comprehensive.
特性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQOQLHXGSYRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | |
CAS RN |
953787-51-4 |
Source


|
| Record name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)



![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)


![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


